molecular formula C8H8F2O2 B1598685 2,6-Difluoro-4-methoxybenzyl alcohol CAS No. 79538-27-5

2,6-Difluoro-4-methoxybenzyl alcohol

Cat. No. B1598685
CAS RN: 79538-27-5
M. Wt: 174.14 g/mol
InChI Key: NQCOOQYMRMQAJT-UHFFFAOYSA-N
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Description

“2,6-Difluoro-4-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 .


Molecular Structure Analysis

The InChI code for “2,6-Difluoro-4-methoxybenzyl alcohol” is 1S/C8H8F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule .

Scientific Research Applications

Bromination and Reactivity Studies

One area of research involves the bromination of derivatives similar to 2,6-Difluoro-4-methoxybenzyl alcohol, such as 2,6-dimethyl-4-methoxybenzyl alcohols. Studies have investigated the effects of different substituents on the benzyl position and how these influence the bromination products (Nakatani et al., 1984).

Protection of Alcohols and Carboxylic Acids

Derivatives of 2,6-Difluoro-4-methoxybenzyl alcohol have been utilized in the protection of alcohols and carboxylic acids, demonstrating efficiency in reactions under specific conditions (Kurosu & Li, 2009).

Photocatalytic Oxidation Studies

Research on photocatalytic oxidation, using compounds like 4-methoxybenzyl alcohol, a close derivative, sheds light on the potential of 2,6-Difluoro-4-methoxybenzyl alcohol in similar applications. These studies focus on the conversion of such alcohols into aldehydes under specific light conditions, indicating potential for environmental and synthetic applications (Higashimoto et al., 2009).

Methods for Protecting Group Removal

The removal of protecting groups, like methoxybenzyl groups, in alcohols, is another area where related compounds are studied. This process is important in synthetic chemistry for the selective protection and deprotection of functional groups (Oikawa, Yoshioka, & Yonemitsu, 1982).

Safety And Hazards

While specific safety and hazard information for “2,6-Difluoro-4-methoxybenzyl alcohol” is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following good laboratory practices .

Future Directions

The future directions for “2,6-Difluoro-4-methoxybenzyl alcohol” are not specified in the retrieved data. The use and study of this compound would depend on its properties and potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCOOQYMRMQAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395733
Record name 2,6-Difluoro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxybenzyl alcohol

CAS RN

79538-27-5
Record name 2,6-Difluoro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Pascal Jr, YCJ Chen - The Journal of Organic Chemistry, 1985 - ACS Publications
It is convenient to prepare these compounds by the action of commerciallyavailable D-and L-amino acid oxidases on the corresponding-amino acids, 1 and since an enormous number …
Number of citations: 13 pubs.acs.org
V Nair, DA Young - The Journal of Organic Chemistry, 1985 - ACS Publications
The synthesis of isoguanosine was initially achieved by the selective deamination of 2, 6-diamino-9/8-(D-ribofuranosyl) purine with nitrous acid. 9 However, the overall yield from 2, 6-…
Number of citations: 72 pubs.acs.org

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